molecular formula C14H20N2O2S B5840145 Methyl {4-[(tert-butylcarbamothioyl)amino]phenyl}acetate

Methyl {4-[(tert-butylcarbamothioyl)amino]phenyl}acetate

Cat. No.: B5840145
M. Wt: 280.39 g/mol
InChI Key: OINLJJIUNANZEF-UHFFFAOYSA-N
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Description

Methyl {4-[(tert-butylcarbamothioyl)amino]phenyl}acetate is an organic compound that belongs to the class of carbamothioyl derivatives This compound is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with a tert-butylcarbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {4-[(tert-butylcarbamothioyl)amino]phenyl}acetate typically involves the reaction of 4-aminophenylacetic acid with tert-butyl isothiocyanate in the presence of a suitable base. The reaction proceeds through the formation of an intermediate carbamothioyl derivative, which is then esterified using methanol and an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl {4-[(tert-butylcarbamothioyl)amino]phenyl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Methyl {4-[(tert-butylcarbamothioyl)amino]phenyl}acetate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of polymers and advanced materials due to its unique structural properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of Methyl {4-[(tert-butylcarbamothioyl)amino]phenyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
  • Methyl 4-[(tert-butylcarbamothioyl)amino]benzoate

Uniqueness

Methyl {4-[(tert-butylcarbamothioyl)amino]phenyl}acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butylcarbamothioyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[4-(tert-butylcarbamothioylamino)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-14(2,3)16-13(19)15-11-7-5-10(6-8-11)9-12(17)18-4/h5-8H,9H2,1-4H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINLJJIUNANZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NC1=CC=C(C=C1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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